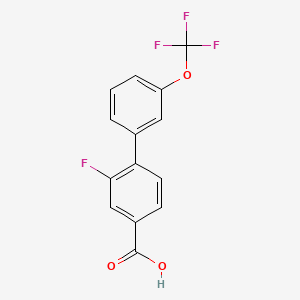

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJKBRHMTKKIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681317 | |

| Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261524-83-7 | |

| Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a key building block in the development of various pharmaceutical agents. The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This guide will delve into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and highlighting critical process parameters. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: Significance of this compound

Fluorinated organic molecules play a pivotal role in modern drug discovery. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound, with its distinct substitution pattern of a fluoro, a trifluoromethoxy, and a carboxylic acid group, represents a valuable scaffold for the synthesis of a diverse array of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of a reliable and efficient synthetic pathway.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach centered around a Suzuki-Miyaura cross-coupling reaction. This strategy involves the coupling of two key building blocks: an aryl halide and an arylboronic acid. This approach offers significant advantages in terms of modularity, allowing for the independent synthesis and purification of the coupling partners, which often leads to higher overall yields and purity of the final product.

The proposed disconnection is as follows:

Figure 1: Retrosynthetic analysis of the target molecule.

This retrosynthetic pathway identifies two key starting materials: Methyl 3-fluoro-4-bromobenzoate and 3-(Trifluoromethoxy)phenylboronic acid . The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

Synthesis of Key Intermediates

Synthesis of Methyl 3-fluoro-4-bromobenzoate

The synthesis of Methyl 3-fluoro-4-bromobenzoate can be achieved from commercially available 3-bromo-4-fluorobenzoic acid.

-

Esterification: The carboxylic acid is converted to its corresponding methyl ester. A common method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Synthesis of 3-(Trifluoromethoxy)phenylboronic acid

3-(Trifluoromethoxy)phenylboronic acid is a commercially available reagent.[1] For researchers opting to synthesize it, a common route involves the reaction of 3-bromobenzotrifluoride with a boronic ester in the presence of a palladium catalyst, followed by hydrolysis.

The Core Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds with high efficiency and functional group tolerance.[2][3][4][5] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, 3-(trifluoromethoxy)phenylboronic acid) with an organohalide (methyl 3-fluoro-4-bromobenzoate).

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Figure 2: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-fluoro-4-bromobenzoate (1.0 equiv), 3-(trifluoromethoxy)phenylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).

-

Solvent and Catalyst: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Catalyst Addition: Under a positive flow of inert gas, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 equiv).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford Methyl 3-fluoro-4-(3-trifluoromethoxyphenyl)benzoate.

| Parameter | Typical Condition | Rationale |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Efficient for a wide range of Suzuki couplings. |

| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid for transmetalation. |

| Solvent System | Toluene/Water | Biphasic system that facilitates the reaction. |

| Reaction Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

Table 1: Key Parameters for the Suzuki-Miyaura Coupling Reaction.

Final Step: Hydrolysis of the Methyl Ester

The final step in the synthesis is the hydrolysis of the methyl ester to the desired carboxylic acid.[6] This can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is typically irreversible and can lead to cleaner reactions.[7]

Experimental Protocol: Ester Hydrolysis

-

Reaction Setup: Dissolve the Methyl 3-fluoro-4-(3-trifluoromethoxyphenyl)benzoate in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Acidification: Upon completion, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material. Carefully acidify the aqueous layer with a strong acid, such as hydrochloric acid, until the product precipitates.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The key to this synthesis is a well-optimized Suzuki-Miyaura cross-coupling reaction, which allows for the efficient construction of the core biaryl structure. The subsequent hydrolysis of the ester proceeds smoothly to afford the final product in high purity. This technical guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex fluorinated molecules for pharmaceutical applications.

References

-

PrepChem. Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. Available from: [Link]

-

ChemBK. 3-Trifluoromethylphenylboronic acid. Available from: [Link]

-

PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available from: [Link]

-

Sylvester ED, Benedict JB. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

-

PrepChem. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available from: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]

-

Chem-Impex. 3-(Trifluoromethoxy)phenylboronic acid. Available from: [Link]

-

Chem-Impex. 3-(Trifluoromethyl)phenylboronic acid. Available from: [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]

- Google Patents. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

-

Nature. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Available from: [Link]

- Zhang M, Bi Z, Wang Y, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. J Chem Res. 2017;41(1):38-41.

-

PubChem. Methyl 3-bromo-4-fluorobenzoate. Available from: [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

-

Chemguide. Hydrolysing Esters. Available from: [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]

-

Crash Course. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Available from: [Link]

-

Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. Available from: [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

-

ResearchGate. (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate key physicochemical and pharmacological properties. The compound 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid represents a molecule of significant interest, combining the structural motifs of a fluorinated benzoic acid with a trifluoromethoxy-substituted phenyl ring. Such compounds are pivotal building blocks in the synthesis of novel therapeutic agents and advanced materials.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signature. Below is a diagram of this compound with atom numbering that will be referenced throughout this guide.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). [1]3. Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional proton spectrum. If necessary, two-dimensional techniques like COSY can be employed to confirm proton-proton couplings. [2]5. Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals to determine the relative ratios of the protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. Due to the presence of fluorine, C-F couplings are expected.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C=O | ~165 - 170 | singlet (s) | - |

| C1 | ~130 - 135 | doublet (d) | ³J(C-F) ≈ 3-5 Hz |

| C2 | ~115 - 120 | doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| C3 | ~160 - 165 | doublet (d) | ¹J(C-F) ≈ 240-250 Hz |

| C4 | ~135 - 140 | doublet (d) | ²J(C-F) ≈ 15-20 Hz |

| C5 | ~125 - 130 | singlet (s) | - |

| C6 | ~118 - 123 | doublet (d) | ⁴J(C-F) ≈ 2-4 Hz |

| C1' | ~140 - 145 | singlet (s) | - |

| C2' | ~115 - 120 | singlet (s) | - |

| C3' | ~150 - 155 | quartet (q) | ²J(C-F) ≈ 2-4 Hz |

| C4' | ~120 - 125 | singlet (s) | - |

| C5' | ~130 - 135 | singlet (s) | - |

| C6' | ~125 - 130 | singlet (s) | - |

| OCF₃ | ~120 - 125 | quartet (q) | ¹J(C-F) ≈ 255-260 Hz |

Interpretation of the Predicted ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid will appear at the most downfield position. The carbon directly attached to the fluorine atom (C3) will show a large one-bond coupling constant (¹J(C-F)). [3]Similarly, the carbon of the trifluoromethoxy group will be observed as a quartet with a large ¹J(C-F). Other carbons in the fluorinated ring will exhibit smaller two-, three-, or four-bond couplings to the fluorine atom. The trifluoromethoxy group also influences the chemical shifts of the carbons in the second aromatic ring. [3]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |

| ~3030 - 3100 | C-H stretch (aromatic) | Aromatic Rings |

| ~1700 - 1720 | C=O stretch (strong) | Carboxylic Acid |

| ~1600 & ~1475 | C=C stretch | Aromatic Rings |

| ~1210 - 1320 | C-O stretch | Carboxylic Acid |

| ~1250 & ~1100 | C-F stretch (strong) | C-F and OCF₃ |

Interpretation of the Predicted FT-IR Spectrum

The most characteristic feature will be a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹, both indicative of the carboxylic acid group. [4]The presence of aromatic rings will be confirmed by C-H stretching just above 3000 cm⁻¹ and C=C stretching bands around 1600 and 1475 cm⁻¹. [5]Strong absorptions in the 1100-1300 cm⁻¹ region are expected due to the C-F stretching vibrations of the fluoro and trifluoromethoxy groups.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. [6]2. Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Processing: Label the major peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 314 | [M]⁺ | Molecular ion peak |

| 297 | [M - OH]⁺ | Loss of hydroxyl radical |

| 269 | [M - COOH]⁺ | Loss of carboxyl radical |

| 149 | [C₇H₄FO]⁺ | Fragment from the fluorobenzoic acid moiety |

| 147 | [C₇H₄F₃O]⁺ | Fragment from the trifluoromethoxyphenyl moiety |

Interpretation of the Predicted Mass Spectrum

Using a hard ionization technique like Electron Ionization (EI), the molecular ion peak [M]⁺ is expected at m/z 314. [7]Common fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group ([M - OH]⁺) and the entire carboxyl group ([M - COOH]⁺). [8][9]Cleavage of the ether linkage can also occur, leading to fragments corresponding to the two aromatic rings.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. [10]3. Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed predictive analysis of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectra are based on established principles and data from analogous compounds. The outlined experimental protocols offer a standardized approach for researchers to obtain and validate this data empirically. This comprehensive spectroscopic characterization is an indispensable step in confirming the identity and purity of this valuable chemical entity, thereby supporting its application in research and development.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Journal of Chemical Information and Modeling. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Journal of the Chemical Society of Japan. (n.d.). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (2020). How to Determine the Structure of Organic Molecules by NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2021). 13C NMR chemical shifts in substituted benzenes. Retrieved from [Link]

-

YouTube. (2020). CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

-

Molecular Physics. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

PubMed Central. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Retrieved from [Link]

-

PubMed Central. (n.d.). An Introduction to Biological NMR Spectroscopy. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

-

Molecular Physics. (n.d.). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Retrieved from [Link]

-

Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

-

SciEngine. (n.d.). Supporting information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Multinuclear NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-hydroxy-. Retrieved from [Link]

-

Reddit. (2024). H nmr peaks of benzoic acid. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to GSK2830371: A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2830371 is a potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2] Wip1 is a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) and cell cycle control, primarily through the dephosphorylation and inactivation of key tumor suppressor proteins such as p53, Chk2, and ATM.[1][2] Amplification and overexpression of the PPM1D gene are found in various human cancers, making Wip1 an attractive therapeutic target. GSK2830371 has emerged as a valuable chemical probe for elucidating the biological functions of Wip1 and as a potential therapeutic agent for cancers with PPM1D amplification and wild-type p53.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of GSK2830371 is presented in the table below.

| Property | Value | Source |

| CAS Number | 1404456-53-6 | [1][2] |

| Molecular Formula | C23H29ClN4O2S | [1][2] |

| Molecular Weight | 461.02 g/mol | [1][2] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. Insoluble in water. | [1][2] |

| Purity | ≥98% | [1] |

| Storage | Store at -20°C as a powder. Stock solutions can be stored at -80°C for up to a year. | [1][2] |

Mechanism of Action: Allosteric Inhibition of Wip1

GSK2830371 functions as a non-competitive, allosteric inhibitor of Wip1 phosphatase.[3][4] It binds to a unique allosteric site on the Wip1 protein, distinct from the active site, and induces a conformational change that locks the enzyme in an inactive state.[4] This allosteric binding explains the high selectivity of GSK2830371 for Wip1 over other phosphatases.[1]

The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of Wip1 substrates.[1] This reactivation of key tumor suppressor pathways, particularly the p53 pathway, is central to the anti-tumor activity of GSK2830371.[2][5]

Figure 1: Mechanism of action of GSK2830371 in the p53 pathway.

Biological Activity and Therapeutic Potential

In Vitro Activity

GSK2830371 is a potent inhibitor of Wip1 with an IC50 of 6 nM.[1][2] In cellular assays, treatment with GSK2830371 leads to a concentration-dependent increase in the phosphorylation of Wip1 substrates, including p53 at Ser15, Chk2 at Thr68, H2AX at Ser139, and ATM at Ser1981.[2][5] This activation of the p53 pathway is further evidenced by the increased levels of p21, a downstream target of p53.[5]

GSK2830371 exhibits selective antiproliferative activity in cancer cell lines with wild-type TP53.[2] For instance, in MCF-7 breast carcinoma cells, which have PPM1D amplification and wild-type p53, GSK2830371 has a 50% growth inhibitory concentration (GI50) of 2.65 µM.[5] Furthermore, co-treatment with doxorubicin, a DNA-damaging agent, results in a synergistic antiproliferative effect in DOHH2 and MX-1 tumor cells.[2]

Interestingly, in addition to its inhibitory activity, GSK2830371 has been shown to induce the ubiquitination-dependent degradation of the Wip1 protein, leading to a reduction in cellular Wip1 levels.[3]

In Vivo Activity

The anti-tumor efficacy of GSK2830371 has been demonstrated in preclinical xenograft models. Oral administration of GSK2830371 inhibited the growth of DOHH2 lymphoma tumor xenografts in mice.[3][5] A twice-daily oral dose of 150 mg/kg resulted in a 41% tumor growth inhibition, while a thrice-daily dose led to a 68% inhibition.[5] These findings suggest that sustained inhibition of Wip1 may be necessary for maximal anti-tumor effect, which is consistent with the compound's short half-life in mice.[5] In vivo, GSK2830371 treatment also led to increased phosphorylation of Chk2 and p53 and decreased Wip1 protein levels in the tumors.[2]

Experimental Protocols

In Vitro Wip1 Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of GSK2830371 against Wip1 phosphatase.

Materials:

-

Recombinant human Wip1 (residues 2-420)[2]

-

Fluorescein diphosphate (FDP) substrate[2]

-

Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/ml BSA[2]

-

GSK2830371

-

DMSO

-

384-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of GSK2830371 in DMSO.

-

Add 50 µM FDP substrate to the wells of a 384-well microplate.

-

Add the diluted GSK2830371 or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding 10 nM Wip1 in assay buffer to each well.

-

Incubate the plate at room temperature.

-

Measure the fluorescent signal on a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Calculate the percent inhibition and determine the IC50 value.

Figure 2: Workflow for the in vitro Wip1 inhibition assay.

Conclusion

GSK2830371 is a highly potent and selective allosteric inhibitor of Wip1 phosphatase. Its ability to reactivate the p53 tumor suppressor pathway makes it a promising therapeutic agent for the treatment of cancers with PPM1D amplification and wild-type p53. The detailed understanding of its mechanism of action and the availability of robust in vitro and in vivo data provide a strong foundation for its further investigation and potential clinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in targeting Wip1 in oncology.

References

-

ResearchGate. GSK2830371 functions as a non-competitive inhibitor and binds with high affinity... [Link]

Sources

Introduction: The Strategic Imperative of Fluorination in Benzoic Acid Scaffolds

An In-depth Technical Guide to the Biological Activity of Fluorinated Benzoic Acid Derivatives

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1] When applied to the benzoic acid scaffold—a privileged structure in medicinal chemistry—the unique physicochemical properties of fluorine significantly amplify therapeutic potential. Fluorine's high electronegativity, small atomic size, and the formidable strength of the carbon-fluorine bond can profoundly enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3][4][5] These modifications are not trivial tweaks; they represent a rational design strategy to overcome common pharmacological hurdles. For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life. Furthermore, the electron-withdrawing nature of fluorine can alter the acidity (pKa) of the carboxylic acid group, which can in turn modulate the molecule's interaction with biological targets and improve its pharmacokinetic profile.[4][6]

This technical guide offers a deep dive into the diverse biological activities of fluorinated benzoic acid derivatives, focusing on their mechanisms of action, key therapeutic applications, and the robust experimental protocols required to validate their efficacy. We will explore their roles as anti-inflammatory, anticancer, and antimicrobial agents, providing researchers and drug development professionals with a comprehensive resource grounded in field-proven insights.

A Unified Workflow for Discovery and Evaluation

The journey from a novel chemical entity to a validated bioactive compound follows a structured, multi-stage process. The logical flow involves synthesis, purification, characterization, and a hierarchical series of biological assays to determine potency, selectivity, and mechanism of action. This systematic approach ensures that resources are focused on the most promising candidates.

Caption: A generalized workflow for the synthesis and evaluation of fluorinated benzoic acid derivatives.[2]

Part 1: Key Mechanisms of Action & Therapeutic Applications

The versatility of the fluorinated benzoic acid scaffold allows it to be tailored for a wide range of biological targets. The following sections detail prominent mechanisms through which these derivatives exert their therapeutic effects.

Enzyme Inhibition: A Dominant Mechanism

A primary mechanism by which fluorinated benzoic acid derivatives exert their biological effects is through the inhibition of enzymes. The fluorine atom's ability to form strong halogen bonds and other electrostatic interactions can significantly enhance the binding affinity of the molecule to an enzyme's active site.[7]

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for treating pain and inflammation, and their primary mechanism is the inhibition of cyclooxygenase (COX) enzymes.[8][9] Fluorinated benzoic acid derivatives, as a class of anthranilic acid derivatives, are crucial in this space.[8] The anti-inflammatory effects of NSAIDs stem from blocking the COX pathway, which prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins.[9] The development of selective COX-2 inhibitors is a key goal to create safer NSAIDs with fewer gastrointestinal side effects, as COX-1 has a protective role in the stomach and kidneys.[9]

Caption: Inhibition of the Cyclooxygenase (COX) pathway by a fluorinated benzoic acid derivative.

Anticancer Activity

Fluorinated benzoic acid derivatives have demonstrated significant potential as anticancer agents.[2][10] Their mechanisms often involve inducing apoptosis (programmed cell death) or inhibiting enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs).[11] Some naturally occurring benzoic acid derivatives are known to retard cancer cell growth by inhibiting HDACs, and it is hypothesized that strategic fluorination could enhance this activity.[11]

Neuroprotective Activity

In the context of neurodegenerative disorders like Alzheimer's disease (AD), fluorinated benzoic acid derivatives have been designed as multifunctional agents.[12][13] A key strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a validated therapeutic approach for AD.[13] Some derivatives have also shown inhibitory activity against human carbonic anhydrases (hCAs), another target implicated in AD pathology.[13]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents.[14] Fluorinated benzoic acid derivatives have emerged as potent inhibitors of bacterial growth, particularly against Gram-positive bacteria.[14]

Inhibition of Bacterial Fatty Acid Biosynthesis (FAS)

A validated target for antibacterial drugs is the fatty acid biosynthesis (FAS) pathway, which is essential for building bacterial cell membranes. Certain fluorophenyl-substituted pyrazole derivatives, which incorporate a benzoic acid moiety, have been identified as potent inhibitors of this pathway.[2][14]

Caption: Inhibition of the bacterial Fatty Acid Biosynthesis (FAS) pathway by a bioactive compound.[2]

Part 2: Quantitative Data Summary

The efficacy of bioactive compounds is quantified through various metrics. The tables below summarize representative data for fluorinated benzoic acid derivatives across different therapeutic areas.

Table 1: Antibacterial Activity of Pyrazole-Derived Benzoic Acid Derivatives [14]

| Compound | Substituent | MIC against B. subtilis (μg/mL) | MIC against S. aureus (μg/mL) | MIC against E. faecium (μg/mL) |

| 16 | 4-Bromo, 3-Methyl | 1 | 2 | 4 |

| 19 | 3,4-Dichloro | 2 | 0.5 | >64 |

| 20 | 3,5-Dichloro | 4 | 2 | 4 |

| 21 | 4-Bromo, 3-Chloro | 2 | 1 | 4 |

| Data extracted from a study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives.[14] |

Table 2: Anti-inflammatory and Anticancer Activity of Fluorinated Benzofuran Derivatives [15]

| Compound | IL-6 Secretion IC₅₀ (µM) | Nitric Oxide Secretion IC₅₀ (µM) | PGE₂ Secretion IC₅₀ (µM) | HCT116 Cell Proliferation Inhibition |

| Compound 1 | 1.2 | 2.4 | 1.1 | ~70% |

| Compound 7 | 9.04 | 5.2 | 20.5 | ~70% |

| Data from a study on benzofuran derivatives containing carboxylic acid groups, highlighting the impact of fluorine and other halogens.[15] |

Part 3: Core Experimental Protocols

Scientific integrity rests on reproducible, well-documented methodologies. The following protocols provide a self-validating framework for the synthesis and biological evaluation of fluorinated benzoic acid derivatives.

Protocol 1: Synthesis of Ethyl 4-Fluorobenzoate

This protocol describes a foundational esterification reaction, a common first step in creating more complex derivatives like hydrazides.[2][16] The causality behind this choice is its simplicity and high efficiency in converting the carboxylic acid to a more reactive ester intermediate.

-

Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid as a precursor for further derivatization.[2]

-

Materials:

-

4-fluorobenzoic acid (15 g)[17]

-

Absolute ethanol (60 mL)

-

Concentrated sulfuric acid (H₂SO₄, 7.5 mL)

-

10% Sodium carbonate (Na₂CO₃) solution

-

250 mL round-bottom flask, condenser, heating mantle

-

Separating funnel

-

TLC plates (silica gel), mobile phase (ethyl acetate/n-hexane)

-

-

Procedure:

-

Add 15 g of 4-fluorobenzoic acid to a 250 mL round-bottom flask.[16]

-

Dissolve the acid in 60 mL of absolute ethanol.[16]

-

Causality Check: Sulfuric acid acts as a catalyst for the Fischer esterification. It protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Carefully and slowly add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.[16]

-

Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.[2][16]

-

Validation Step: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase. The disappearance of the starting material spot (benzoic acid) and the appearance of a new, less polar product spot (ester) indicates reaction completion.[2]

-

Once complete, allow the mixture to cool to room temperature.

-

Neutralize the unreacted acid by carefully adding a 10% Na₂CO₃ solution until effervescence ceases. This step is crucial for clean extraction.[2]

-

Transfer the solution to a separating funnel for extraction of the ethyl 4-fluorobenzoate product, typically using a nonpolar organic solvent like diethyl ether or ethyl acetate.[2]

-

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, serving as a proxy for cell viability and proliferation. It is a cornerstone for screening potential anticancer agents.[18]

-

Objective: To determine the concentration at which a fluorinated benzoic acid derivative inhibits 50% of cancer cell growth (IC₅₀).

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Controls (Self-Validating System):

-

Untreated Control: Cells treated with medium containing only the vehicle (DMSO) to represent 100% viability.

-

Blank Control: Wells with medium but no cells to subtract background absorbance.

-

-

Incubate the plates for 48-96 hours.[18]

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

-

Agitate the plates gently on a shaker to ensure uniform color.

-

Measure the absorbance (OD) at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

-

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for assessing antibacterial potency.[20]

-

Objective: To determine the MIC of a fluorinated benzoic acid derivative against a specific bacterial strain.

-

Materials:

-

Bacterial strain (e.g., S. aureus, B. subtilis)[14]

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

-

Procedure:

-

Dispense 50 µL of sterile MHB into each well of a 96-well plate.

-

Add 50 µL of the test compound at 2x the highest desired concentration to the first well.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Controls (Self-Validating System):

-

Growth Control: A well containing broth and bacterial inoculum but no compound. This well should show turbidity after incubation.

-

Sterility Control: A well containing only broth to check for contamination. This well should remain clear.

-

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubate the plates at 35-37°C for 16-20 hours.[20]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as detected by the unaided eye.[20]

-

Conclusion and Future Perspectives

Fluorinated benzoic acid derivatives represent a highly versatile and potent class of compounds in medicinal chemistry. The strategic placement of fluorine atoms provides a powerful tool to fine-tune the physicochemical and pharmacological properties of the benzoic acid scaffold, leading to enhanced biological activity across diverse therapeutic areas.[2][21] As demonstrated, these derivatives function as effective enzyme inhibitors and antimicrobial agents, with significant potential in the development of new treatments for inflammation, cancer, and bacterial infections.[9][10][21]

The future of this field lies in the continued exploration of novel fluorination strategies and the application of advanced screening platforms.[22] The integration of computational modeling and structural biology will enable a more rational design of next-generation inhibitors with even greater potency and selectivity.[7] Furthermore, investigating these compounds in more complex biological systems, including in vivo models, will be crucial for translating their promising in vitro activities into tangible clinical benefits.

References

-

The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem.

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central.

-

Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. PubMed.

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

-

Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.

-

Fluorobenzoic Acid Series. Sparrow Chemical.

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications.

-

Method for the production of benzoic acid derivatives fluorinated on the nucleus. Google Patents.

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

-

What Is The Use Of Fluorobenzoic Acid?. Industry News.

-

Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH.

-

4-Fluoro-2-(phenylamino)benzoic acid. PMC - NIH.

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.

-

Development of fluorine-18-labeled 5-HT1A antagonists. PubMed - NIH.

-

Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate.

-

Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed.

-

Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews.

-

Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. PubMed.

-

The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

A Technical Guide to Identifying Biological Targets of Bioactive Small Molecules. Benchchem.

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Publications.

-

Selective mono- and difluorination of benzoic acid derivatives... ResearchGate.

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH.

-

Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate.

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Semantic Scholar.

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate.

-

Methods of probing the interactions between small molecules and disordered proteins. PMC - NIH.

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. NIH.

-

The Ascendant Role of Fluorinated Amines in Modern Drug Discovery: A Technical Guide to Their Biological Activities. Benchchem.

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.

-

Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed.

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate.

-

CytoTox-Fluor™ Cytotoxicity Assay. Promega Corporation.

-

CytoTox-Fluor™ Cytotoxicity Assay. Promega Corporation.

-

4-Fluorobenzoic acid. Wikipedia.

-

Biological Activity Screening of Novel Fluorinated Compounds: An In-depth Technical Guide. Benchchem.

-

A Comparative Analysis of Fluorinated Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors. Benchchem.

-

Fluorinated Benzoic Acids. MySkinRecipes.

-

In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rroij.com [rroij.com]

- 8. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. kaibangchem.com [kaibangchem.com]

- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. globalscientificjournal.com [globalscientificjournal.com]

- 17. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 18. acgpubs.org [acgpubs.org]

- 19. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. sparrow-chemical.com [sparrow-chemical.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide: The Strategic Role of the Trifluoromethoxy Group in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine-containing functional groups has become a pillar of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent. This technical guide provides an in-depth analysis of the -OCF3 group's role in drug design for researchers, scientists, and drug development professionals. We will explore its distinct physicochemical properties, including its paradoxical lipophilic yet electron-withdrawing nature, and its profound impact on critical pharmacokinetic parameters such as metabolic stability, membrane permeability, and bioavailability. Through a discussion of pharmacodynamic effects, detailed synthetic protocols, and illustrative case studies, this guide demonstrates the causality behind the strategic deployment of the trifluoromethoxy group to overcome drug design challenges and optimize clinical candidates.

Introduction: The Rise of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy for enhancing biological and physicochemical properties.[1] This is largely due to the unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[2] These features allow for strategic modifications that can improve interactions with biological targets and bolster a compound's pharmacokinetic profile.[1]

Initially, simple substitutions of hydrogen with fluorine were used to block metabolic "hotspots."[2] Over time, more complex fluorinated moieties were introduced, with the trifluoromethyl (-CF3) group becoming a mainstay for increasing metabolic stability and modulating lipophilicity.[3] Building on this foundation, the trifluoromethoxy (-OCF3) group has gained significant traction, offering a more nuanced and often advantageous set of properties compared to its predecessors.[4] It is increasingly utilized in both pharmaceutical and agrochemical chemistry to confer enhanced stability, permeability, and potency.[5][6]

The Physicochemical Profile of the Trifluoromethoxy Group

The utility of the -OCF3 group stems from a unique combination of electronic and steric properties that differentiate it from other common substituents like the methoxy (-OCH3) or trifluoromethyl (-CF3) groups.

Electronic Nature: A Lipophilic Electron-Withdrawing Group

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms.[6] This inductive effect can significantly influence the acidity or basicity (pKa) of nearby functional groups, which is critical for optimizing a drug's ionization state at physiological pH and its interaction with target proteins.[3][7] Unlike the -CF3 group, the adjacent oxygen atom in -OCF3 can participate in resonance, though its electron-donating effect is weak.[5] This interplay results in a substituent that powerfully withdraws electron density through the sigma framework while having minimal resonance effects, a combination that can be strategically exploited in drug design.

Lipophilicity and Membrane Permeability

A key advantage of the -OCF3 group is its significant contribution to molecular lipophilicity.[8] Lipophilicity, often measured by the partition coefficient (LogP), is a critical determinant of a drug's ability to permeate biological membranes, affecting absorption, distribution, and the ability to cross the blood-brain barrier.[6] The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch-Fujita π constant of approximately +1.04.[3][9] This allows for the fine-tuning of a molecule's LogP to optimize membrane permeability and overall bioavailability.[10] For example, the drug Riluzole, used to treat amyotrophic lateral sclerosis, incorporates an -OCF3 group to enhance its lipophilicity and facilitate its passage across the blood-brain barrier.[10]

Conformational Effects

The steric bulk of the -OCF3 group is larger than a methoxy group. Unlike methoxy-substituted aromatic rings which often favor a planar conformation, crystallographic studies have shown that the -OCF3 group typically resides out of the plane of an adjacent phenyl ring.[11] This conformational preference can be exploited to influence the overall shape of a molecule, potentially locking it into a bioactive conformation or preventing undesirable interactions with off-target proteins.

Pharmacokinetic Implications in Drug Design

The introduction of an -OCF3 group can profoundly and positively impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancing Metabolic Stability

One of the most significant advantages of the -OCF3 group is its ability to enhance metabolic stability.[12] The C-F bonds are exceptionally strong, making the group highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes that are responsible for the majority of drug metabolism.[2][8] A common strategy in drug design is to replace a metabolically labile group, such as a methoxy group which is prone to O-demethylation, with a robust -OCF3 group.[13] This "metabolic switching" effectively blocks a primary site of metabolic attack, which can lead to a longer drug half-life, reduced clearance, improved bioavailability, and a more predictable pharmacokinetic profile.[2][5]

Impact on CNS Penetration

The high lipophilicity conferred by the -OCF3 group is particularly advantageous for drugs targeting the central nervous system (CNS).[10] As mentioned with Riluzole, enhancing a molecule's ability to partition into lipid environments is crucial for crossing the highly selective blood-brain barrier. By increasing lipophilicity, the -OCF3 group can improve a drug's concentration in the brain, enhancing its efficacy for neurological conditions.[10]

Pharmacodynamic Contributions: Tuning Potency and Selectivity

Beyond improving pharmacokinetics, the trifluoromethoxy group can directly influence a drug's interaction with its biological target.

OCF3 as a Bioisostere

The -OCF3 group can serve as a bioisosteric replacement for other functional groups, such as methoxy, hydroxyl, or even halogens like chlorine.[5] While it mimics the steric profile of these groups to some extent, its unique electronic properties can lead to altered and often improved binding interactions within a protein's active site.[10] These interactions can include favorable dipole-dipole or other non-covalent interactions that increase binding affinity and, consequently, potency.[3]

Case Study: Riluzole

The development of Riluzole is a prime example of the strategic use of the trifluoromethoxy group. Its inclusion was pivotal for achieving the desired pharmacological profile.

| Property | Methoxy Analogue | Riluzole (-OCF3 Analogue) | Rationale for Improvement |

| Lipophilicity (LogP) | Lower | Higher | Enhanced membrane permeability, crucial for blood-brain barrier penetration.[10] |

| Metabolic Stability | Susceptible to O-demethylation | Resistant to enzymatic degradation | Increased bioavailability and longer half-life, leading to improved efficacy.[10] |

| Target Engagement | Moderate | Enhanced | The electronic properties of the -OCF3 group likely contribute to optimal binding at its target. |

Synthetic Strategies for Incorporating the OCF3 Moiety

The synthesis of trifluoromethoxy-containing compounds has historically been challenging.[14] However, recent advances have led to the development of more reliable and versatile methods, particularly in electrophilic trifluoromethoxylation.

Modern Electrophilic Trifluoromethoxylation

The development of shelf-stable, electrophilic trifluoromethoxylating reagents has revolutionized the synthesis of aryl-OCF3 compounds. Reagents such as those developed by Togni and Umemoto are now commercially available and exhibit broad functional group tolerance. These reagents allow for the direct trifluoromethoxylation of phenols and other nucleophiles under relatively mild conditions.

Detailed Protocol: Electrophilic Trifluoromethoxylation of a Phenol

This protocol outlines a general procedure for the trifluoromethoxylation of a phenol using a modern electrophilic reagent.

-

Objective: To synthesize an aryl trifluoromethyl ether from a phenolic starting material.

-

Materials:

-

Phenolic substrate (1.0 eq)

-

Electrophilic trifluoromethoxylation reagent (e.g., 5-(Trifluoromethyl)dibenzothiophenium triflate) (1.2 - 1.5 eq)

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

-

Organic base (e.g., DBU, Triethylamine) (1.5 - 2.0 eq)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Preparation: To a dry reaction flask under an inert atmosphere, add the phenolic substrate and the anhydrous solvent.

-

Base Addition: Add the organic base to the solution and stir for 5-10 minutes at room temperature. Causality: The base is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion which is necessary for the reaction to proceed.

-

Reagent Addition: Add the electrophilic trifluoromethoxylation reagent in one portion or portion-wise. Causality: Using a slight excess of the reagent ensures complete conversion of the starting material.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., Ethyl Acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired aryl trifluoromethyl ether.

-

Conclusion and Future Outlook

The trifluoromethoxy group plays a crucial and expanding role in medicinal chemistry.[10] Its unique combination of high lipophilicity, potent electron-withdrawing character, and exceptional metabolic stability provides a powerful tool for medicinal chemists to address common challenges in drug discovery.[8][15] By strategically replacing metabolically vulnerable groups or fine-tuning electronic and steric properties, the -OCF3 moiety can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][10] As synthetic methods for its introduction become more efficient and accessible, the application of the trifluoromethoxy group is expected to grow, leading to the development of more effective and safer therapeutics.[14]

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Retrieved from [Link]

-

(2025). The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [Link]

-

Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

Gilmour, R., et al. (2018). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Chemical Communications. [Link]

-

Boyarskiy, V. P., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PubMed Central. [Link]

-

Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Sci-Hub. [Link]

-

Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Various Authors. (n.d.). Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. [Link]

-

Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

-

Various Authors. (n.d.). Examples of prominent drugs containing trifluoromethyl groups. ResearchGate. [Link]

-

Various Authors. (n.d.). Examples of drugs bearing trifluoromethoxy groups. ResearchGate. [Link]

-

Various Authors. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. [Link]

-

(n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. [Link]

-

(n.d.). The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Various Authors. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. PubMed Central. [Link]

-

(2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]

-

Various Authors. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. OUCI. [Link]

-

Schlosser, M. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]

-

Various Authors. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a fluorinated diaryl ether benzoic acid derivative of significant interest in contemporary organic synthesis. While specific documented syntheses and applications of this exact molecule are not extensively reported in readily available literature, its structural motifs are prevalent in high-value compounds, particularly in the pharmaceutical and agrochemical sectors. This guide will, therefore, leverage established synthetic methodologies and the known utility of analogous structures to present a scientifically grounded exploration of this compound as a versatile building block. We will delve into its physicochemical properties, propose robust synthetic pathways based on fundamental organic reactions, and explore its potential applications in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers, providing both theoretical insights and actionable experimental frameworks.

Introduction: The Architectural Value of Fluorinated Diaryl Ether Benzoic Acids

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, in particular, are known to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, which can lead to improved binding affinities for biological targets.[1][2] The diaryl ether linkage is another privileged scaffold found in numerous natural products and synthetic compounds with diverse biological activities. When these features are combined in a single molecule with a carboxylic acid handle for further functionalization, such as in this compound, the resulting building block becomes a powerful tool for the construction of complex and potentially bioactive molecules.[3]

Benzoic acid derivatives are fundamental in drug discovery, offering a versatile platform for modification.[3] The specific regioisomer, this compound, presents a unique combination of electronic and steric properties that can be strategically exploited in the design of novel compounds.

Physicochemical Properties and Spectroscopic Data (Predicted)

| Property | Predicted Value/Information |

| Molecular Formula | C₁₄H₈F₄O₃ |

| Molecular Weight | 300.21 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be sparingly soluble in water and soluble in polar organic solvents |

| ¹H NMR | Aromatic protons would exhibit complex splitting patterns due to fluorine-hydrogen coupling. |

| ¹³C NMR | Carbons attached to fluorine will show characteristic splitting (C-F coupling). |

| ¹⁹F NMR | Two distinct signals are expected, one for the fluorine on the benzoic acid ring and another for the trifluoromethoxy group. |

Synthesis of this compound: A Proposed Methodological Approach

The synthesis of diaryl ethers is most commonly achieved through nucleophilic aromatic substitution (SNA) or copper-catalyzed Ullmann condensation reactions.[4][5][6] Given the structure of our target molecule, a convergent synthesis employing one of these methods is the most logical approach.

Retrosynthetic Analysis

A retrosynthetic disconnection of the ether linkage points to two primary synthetic routes:

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a robust method for the formation of diaryl ether bonds, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[4][6]

Caption: Proposed Ullmann condensation synthesis route.

Detailed Experimental Protocol (Proposed):

-

Reagent Preparation: To an oven-dried Schlenk flask, add 3-fluoro-4-bromobenzoic acid (1.0 equiv.), 3-trifluoromethoxyphenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), a suitable ligand (e.g., L-proline, 0.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) via syringe.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous solution with 1M HCl to precipitate the product.

-

Purification: Filter the crude product and wash with water. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Copper(I) iodide is a common and effective catalyst for Ullmann couplings. The use of a ligand, such as L-proline, can accelerate the reaction and allow for milder conditions.[6]

-

Base: Potassium carbonate is a widely used base in Ullmann reactions to deprotonate the phenol, forming the active nucleophile.

-

Solvent: A high-boiling polar aprotic solvent like DMF is typically used to ensure the solubility of the reactants and to reach the required reaction temperatures.

-

Inert Atmosphere: While not always strictly necessary for Ullmann reactions, an inert atmosphere can prevent the oxidation of the copper catalyst and other reaction components.

Alternative Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

SNAr is another powerful method for forming C-O bonds, particularly when the aromatic ring bearing the leaving group is activated by electron-withdrawing groups.[7][8] In our case, starting from 3,4-difluorobenzoic acid, the fluorine at the 4-position is activated towards nucleophilic attack by the carboxylic acid group and the fluorine at the 3-position.

Caption: Proposed SNAr synthesis route.

Detailed Experimental Protocol (Proposed):

-

Phenoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-trifluoromethoxyphenol (1.1 equiv.) in anhydrous DMF. Add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

-

Nucleophilic Substitution: Add a solution of 3,4-difluorobenzoic acid (1.0 equiv.) in anhydrous DMF to the phenoxide solution.

-

Reaction: Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.

-

Work-up and Purification: Follow a similar procedure to the Ullmann condensation work-up and purification.

Causality Behind Experimental Choices:

-

Base: A strong base like sodium hydride is required to completely deprotonate the phenol and generate the nucleophilic phenoxide.

-

Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they solvate the cation of the base, leaving the anion more nucleophilic.

-

Reaction Conditions: Heating is typically required to overcome the activation energy of the reaction.

Applications as a Building Block in Organic Synthesis

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with tailored properties.

In Medicinal Chemistry

The structural features of this molecule make it an attractive starting point for the development of novel therapeutic agents.

-

Amide Coupling: The carboxylic acid moiety can be readily converted to an amide via coupling with a wide range of amines. This is a common strategy for the synthesis of enzyme inhibitors and receptor antagonists. For instance, structurally related fluorinated benzoic acids have been used to synthesize potent inhibitors of various enzymes.[9]

-

Esterification: Esterification of the carboxylic acid can be used to generate prodrugs or to modulate the solubility and pharmacokinetic properties of a lead compound.

-

Heterocycle Formation: The carboxylic acid can be a precursor for the formation of various heterocycles, such as oxadiazoles, which are important pharmacophores in many drug molecules.[5]

Caption: Potential applications in medicinal chemistry.

In Materials Science

The rigid, fluorinated aromatic structure of this compound suggests its potential use in the synthesis of advanced materials.

-

Liquid Crystals: The anisotropic shape of the molecule could be exploited in the design of novel liquid crystalline materials.

-

Polymers: The carboxylic acid can be used as a monomer for the synthesis of polyesters and polyamides with high thermal stability and specific optical or electronic properties.

-

Metal-Organic Frameworks (MOFs): The benzoic acid functionality can act as a linker to coordinate with metal ions, forming porous MOFs with potential applications in gas storage, separation, and catalysis.

Conclusion